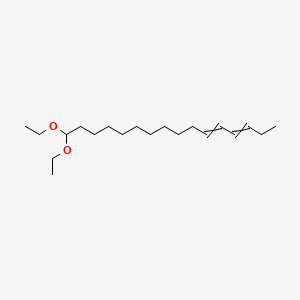

(Z,Z)-11,13-Hexadecadienal diethyl acetal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z,Z)-11,13-Hexadecadienal diethyl acetal is an organic compound that belongs to the class of acetals. Acetals are known for their stability and lack of reactivity in neutral to strongly basic environments . This compound is characterized by its unique structure, which includes two double bonds in the Z configuration at the 11th and 13th positions of a hexadecadienal chain, with diethyl acetal groups attached.

Métodos De Preparación

One common method involves the use of Wittig or Horner-Wadsworth-Emmons reactions to form the diene structure, followed by acetalization using ethanol in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

(Z,Z)-11,13-Hexadecadienal diethyl acetal can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.

Substitution: The acetal groups can be replaced by other functional groups under acidic conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like hydrochloric acid for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Pheromone Chemistry

One of the primary applications of (Z,Z)-11,13-hexadecadienal diethyl acetal is its role as a sex pheromone in various insect species. It has been identified as a key component in the pheromone blends of certain moths, particularly those in the Notodontidae family. The compound attracts male insects to females, facilitating mating processes.

- Mechanism of Action : The compound interacts with olfactory receptors in insects, eliciting behavioral responses such as attraction or repulsion based on concentration and exposure context .

- Field Studies : Research indicates that traps utilizing this pheromone can effectively monitor and control pest populations. For instance, studies have demonstrated its efficacy in attracting male navel orangeworms (Amyelois transitella), which are significant agricultural pests .

Organic Synthesis

In addition to its biological roles, this compound serves as a versatile building block in organic synthesis. Its stability and reactivity make it suitable for various synthetic pathways:

- Synthesis of Related Compounds : The compound can be synthesized through several methods, including alkylation reactions and Wittig olefination techniques. These methods allow for the construction of complex molecules that contain similar diene systems .

- Yield Optimization : Recent synthetic routes have demonstrated high yields for this compound through multi-step processes involving intermediate compounds that prevent isomerization during synthesis .

Field Trials and Efficacy Studies

- Navel Orangeworm Control : Field trials using traps baited with this compound showed significant reductions in navel orangeworm populations, demonstrating its practical utility in agricultural pest management .

- Behavioral Response Studies : Laboratory experiments assessing male moth attraction to varying concentrations of the compound revealed optimal doses for maximum attraction, informing pest management strategies that utilize this pheromone effectively .

Mecanismo De Acción

The mechanism of action of (Z,Z)-11,13-Hexadecadienal diethyl acetal involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with lipid receptors, influencing lipid metabolism and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparación Con Compuestos Similares

(Z,Z)-11,13-Hexadecadienal diethyl acetal can be compared with other similar compounds, such as:

Hexadecanal diethyl acetal: Lacks the double bonds present in this compound, resulting in different chemical properties and reactivity.

(E,E)-11,13-Hexadecadienal diethyl acetal: Has the double bonds in the E configuration, leading to different stereochemistry and potentially different biological activities.

Hexadecadienal diethyl acetal: Without specifying the configuration of the double bonds, this compound can have different isomers with varying properties .

Actividad Biológica

(Z,Z)-11,13-Hexadecadienal diethyl acetal is a compound primarily recognized for its role as a sex pheromone in various insect species, particularly within the Notodontidae family. This article explores its biological activity, synthesis, ecological significance, and potential applications in pest management.

Chemical Structure and Synthesis

This compound is derived from (Z,Z)-11,13-hexadecadienal, which is a straight-chain aldehyde. The synthesis of this compound typically involves multi-step organic reactions that include alkylation, Wittig olefination, and hydroboration-protonolysis. A common synthetic route utilizes starting materials such as 10-bromo-1-decanol and trimethylsilylacetylene to yield the target compound in moderate yields (around 23% to 27%) .

Pheromonal Properties

The primary biological activity of this compound lies in its function as a sex pheromone. It has been identified as a key attractant for the navel orangeworm (Amyelois transitella), a significant agricultural pest affecting crops like almonds . The compound elicits strong behavioral responses in male moths, guiding them towards females for mating purposes.

Ecological Significance

In the context of pest management, the use of synthetic versions of this pheromone can be instrumental in monitoring and controlling populations of the navel orangeworm. Field studies have demonstrated that traps baited with (Z,Z)-11,13-hexadecadienal can significantly increase moth captures compared to unbaited traps, indicating its effectiveness as an attractant .

Case Studies

-

Field Trials with Navel Orangeworm :

- Objective : To assess the effectiveness of (Z,Z)-11,13-hexadecadienal in trapping male moths.

- Method : Traps were deployed in almond orchards during peak mating seasons.

- Results : Traps baited with the synthetic pheromone captured up to 70% more male moths than controls, indicating strong attraction and potential for use in integrated pest management strategies .

-

Comparative Analysis of Pheromone Efficacy :

- Study : A comparative study evaluated various pheromone blends against (Z,Z)-11,13-hexadecadienal.

- Findings : The study concluded that while other blends showed some efficacy, (Z,Z)-11,13-hexadecadienal consistently outperformed them in attracting male moths across different environmental conditions .

Research Findings

Research indicates that the effectiveness of (Z,Z)-11,13-hexadecadienal as a pheromone is not solely dependent on its chemical structure but also on environmental factors such as temperature and humidity. These factors can influence the volatility and stability of the pheromone in field conditions .

Propiedades

Número CAS |

71673-23-9 |

|---|---|

Fórmula molecular |

C20H38O2 |

Peso molecular |

310.5 g/mol |

Nombre IUPAC |

(3Z,5Z)-16,16-diethoxyhexadeca-3,5-diene |

InChI |

InChI=1S/C20H38O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h7-10,20H,4-6,11-19H2,1-3H3/b8-7-,10-9- |

Clave InChI |

CBJGIKWGCGTVMA-QRLRYFCNSA-N |

SMILES |

CCC=CC=CCCCCCCCCCC(OCC)OCC |

SMILES isomérico |

CC/C=C\C=C/CCCCCCCCCC(OCC)OCC |

SMILES canónico |

CCC=CC=CCCCCCCCCCC(OCC)OCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.